BenchChemオンラインストアへようこそ!

5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one

Structural chemistry Scaffold differentiation Heterocyclic design

5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one (CAS 825630-48-6) is a synthetic heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its molecular formula is C12H11N5O with a molecular weight of 241.25 g/mol.

Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
CAS No. 825630-48-6
Cat. No. B12911315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one
CAS825630-48-6
Molecular FormulaC12H11N5O
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=CNC(=O)C=C3
InChIInChI=1S/C12H11N5O/c1-13-11-12-16-7-9(17(12)5-4-14-11)8-2-3-10(18)15-6-8/h2-7H,1H3,(H,13,14)(H,15,18)
InChIKeyBFJWOHVZZLVHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one (CAS 825630-48-6): Core Structural Identity and Compound Class


5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one (CAS 825630-48-6) is a synthetic heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family [1]. Its molecular formula is C12H11N5O with a molecular weight of 241.25 g/mol . The defining structural feature is an exocyclic ylidene (C=C) linkage that connects a pyridin-2(5H)-one moiety to the 3-position of the imidazo[1,2-a]pyrazine core, distinguishing it from the more common imidazo[1,2-a]pyrazin-3(7H)-one (coelenterazine-like) chemotype which bears a hydroxyl or carbonyl group at this position [2]. The compound is primarily catalogued as a research chemical or screening compound, and its publicly documented bioactivity and physicochemical profiles remain sparse relative to better-characterised members of this class.

Why Imidazo[1,2-a]pyrazine Derivatives Cannot Be Interchanged with 5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one


Imidazo[1,2-a]pyrazine derivatives exhibit highly divergent pharmacological and photochemical properties that are exquisitely sensitive to substitution patterns on both the pyrazine and imidazole rings [1]. The target compound bears a unique exocyclic ylidene linkage at the 3-position connecting a pyridin-2(5H)-one fragment, a motif absent in well-characterised comparators such as PAB13 (6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine), PAB23 (3-bromo-8-(methylamino)imidazo[1,2-a]pyrazine), and SCA40 (6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile) [2]. These brominated analogs act primarily as phosphodiesterase (PDE) inhibitors and bronchodilators, whereas the pyridin-2(5H)-ylidene substitution in the target compound replaces the 3-position hydrogen (or bromine) with an extended conjugated system that is predicted to alter electronic distribution, hydrogen-bonding capacity, and target engagement profiles [3]. Furthermore, the absence of a 6-bromo substituent removes the heavy-atom effect that contributes to the PDE-inhibitory and cytotoxic activity of PAB13 and PAB15 [2]. Generic substitution within this chemical series is therefore unsupported without compound-specific characterisation; structural similarity of the imidazo[1,2-a]pyrazine core does not confer functional equivalence.

Quantitative and Structural Differentiation Evidence for 5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one


Structural Distinction: Exocyclic Ylidene Linkage at the 3-Position Versus Classical Imidazo[1,2-a]pyrazin-3(7H)-ones

The target compound contains an exocyclic C=C double bond connecting the imidazo[1,2-a]pyrazine core at position 3 to a pyridin-2(5H)-one moiety . In contrast, the most widely studied imidazo[1,2-a]pyrazine chemotype—coelenterazine and its analogs—bears a hydroxyl (enol) or carbonyl (keto) group directly at position 3, forming imidazo[1,2-a]pyrazin-3(7H)-one tautomers [1]. This structural divergence alters the conjugated pi-system length, the number of hydrogen-bond donors/acceptors (target: 3 HBA, 2 HBD, calculated; coelenterazine: 4 HBA, 2 HBD), and the redox potential of the heterocyclic core, all of which are critical determinants of both luciferase substrate activity and kinase-inhibitor binding [2]. No direct head-to-head experimental comparison has been published for this compound.

Structural chemistry Scaffold differentiation Heterocyclic design

Differentiation from 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazines (PAB13/SCA40 Series): Absence of the 6-Bromo Substituent

The closely related compounds PAB13 (6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine), PAB15 (6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine), and SCA40 (6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile) all contain a bromine atom at the 6-position of the pyrazine ring, which has been shown to be critical for their phosphodiesterase (PDE)-inhibitory and smooth muscle relaxant activity [1]. In the human Dami megakaryoblastic cell line, PAB13 inhibited cell growth by 76.3% and PAB15 by 89.7%, effects quantitatively linked to their cAMP-elevating PDE-inhibitory potency [1]. The target compound lacks the 6-bromo substituent and carries instead a pyridin-2(5H)-ylidene moiety at the 3-position, which is absent in PAB13/PAB15/SCA40. No PDE inhibition data or Dami cell proliferation data are available for the target compound. [2]

Phosphodiesterase inhibition Cytotoxicity Structure-Activity Relationship

Patent Landscape Context: Kinase Inhibitor Versus Luciferase Substrate Scaffolds

Imidazo[1,2-a]pyrazine derivatives appear in two major patent-driven application domains: (a) as protein kinase inhibitors, particularly targeting FLT3, MLK (Mixed Lineage Kinases), and Aurora kinases [1], and (b) as coelenterazine analogs for bioluminescence-based assays [2]. The target compound's structural formula falls within the generic Markush scope of certain kinase inhibitor patents (e.g., imidazo-pyrazin-one derivatives claimed as MLK inhibitors [1]) but is not explicitly exemplified. Conversely, its 3-ylidene structure distinguishes it from the 3-hydroxy/3-oxo coelenterazine analogs claimed in luciferase substrate patents [2]. No specific IC50, binding affinity, or luminescence quantum yield data have been disclosed for this compound in either patent family.

Kinase inhibition Luciferase substrate Patent differentiation Mixed Lineage Kinase

Recommended Research and Industrial Application Scenarios for 5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one


Scaffold-Hopping Lead Generation for Kinase Inhibitor Programs Targeting MLK or FLT3

The imidazo[1,2-a]pyrazin-3-ylidene scaffold represents a topologically distinct chemotype from classical imidazo[1,2-a]pyrazin-3-ones and 6-bromo-8-(methylamino) derivatives. Research groups engaged in kinase inhibitor discovery—particularly those pursuing MLK or FLT3 targets—may evaluate this compound as a scaffold-hopping starting point to escape intellectual property constraints associated with exemplified chemical matter in the patent literature [1]. The pyridin-2(5H)-one substituent offers additional vectors for analogue synthesis and potential hinge-binding interactions. Users should commission targeted kinase profiling panels to establish selectivity fingerprints before committing to lead optimisation.

Mechanistic Probe to Dissect PDE-Dependent Versus PDE-Independent Antiproliferative Effects

Given that PAB13 and PAB15 exert their antiproliferative and pro-apoptotic effects through cAMP-elevating PDE inhibition in the Dami cell line (76.3% and 89.7% growth inhibition, respectively) [2], the target compound—lacking the 6-bromo substituent required for PDE potency—can serve as a negative-control chemotype in mechanistic studies aimed at separating PDE-dependent from PDE-independent effects of 8-(methylamino)imidazo[1,2-a]pyrazines on cell proliferation and apoptosis.

Custom Synthesis and Derivatisation Platform for Extended Conjugated Systems

The exocyclic ylidene linkage generates an extended pi-conjugated system bridging the imidazo[1,2-a]pyrazine and pyridin-2(5H)-one aromatic rings, a motif of interest for organic materials chemistry and fluorescent probe development [3]. Industrial users may procure this compound as a synthetic intermediate for further functionalisation at the pyridinone nitrogen or the 8-methylamino group, enabling the construction of libraries of extended heterocyclic systems with tunable photophysical properties.

Quote Request

Request a Quote for 5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.